3,4-Diphenyl-5-nitro-2-furoic acid
CAS No.: 52101-40-3
Cat. No.: VC17288237
Molecular Formula: C17H11NO5
Molecular Weight: 309.27 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 52101-40-3 | 
|---|---|
| Molecular Formula | C17H11NO5 | 
| Molecular Weight | 309.27 g/mol | 
| IUPAC Name | 5-nitro-3,4-diphenylfuran-2-carboxylic acid | 
| Standard InChI | InChI=1S/C17H11NO5/c19-17(20)15-13(11-7-3-1-4-8-11)14(16(23-15)18(21)22)12-9-5-2-6-10-12/h1-10H,(H,19,20) | 
| Standard InChI Key | HZKQRIMQLFWOGN-UHFFFAOYSA-N | 
| Canonical SMILES | C1=CC=C(C=C1)C2=C(OC(=C2C3=CC=CC=C3)[N+](=O)[O-])C(=O)O | 
Introduction
Structural and Chemical Characteristics
The compound’s core structure combines a nitro group (–NO₂) at the 5-position, two phenyl rings at the 3- and 4-positions, and a carboxylic acid (–COOH) at the 2-position of the furan ring. The nitro group confers electron-withdrawing effects, reducing the electron density of the aromatic system and increasing the acidity of the carboxylic acid group compared to unsubstituted furoic acid (pKa ≈ 1.8–2.5) . The phenyl substituents enhance lipophilicity, potentially improving membrane permeability in biological systems .
Synthetic Methodologies
Precursor Synthesis via Furan Functionalization
The synthesis of 3,4-diphenyl-5-nitro-2-furoic acid likely involves multi-step functionalization of a furan precursor. A plausible route includes:
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Friedel-Crafts Arylation: Introducing phenyl groups at the 3- and 4-positions using aryl halides and Lewis acid catalysts (e.g., AlCl₃) .
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Nitration: Electrophilic aromatic substitution with nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to install the nitro group at the 5-position .
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Oxidation: Conversion of a 2-methyl or 2-hydroxymethyl group to the carboxylic acid using oxidizing agents like KMnO₄ or CrO₃ .
 
Table 1: Hypothetical Synthetic Route and Yields
Physicochemical Properties
Solubility and Stability
The compound is expected to exhibit limited water solubility (<1 mg/mL at 25°C) due to its hydrophobic phenyl groups, with improved solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Stability studies of similar nitroheterocycles suggest susceptibility to photodegradation, necessitating storage in amber glass under inert atmospheres .
Spectroscopic Data
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IR Spectroscopy: Strong absorption bands at ~1680 cm⁻¹ (C=O stretch of –COOH), ~1520 cm⁻¹ (asymmetric NO₂ stretch), and ~1350 cm⁻¹ (symmetric NO₂ stretch) .
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NMR Spectroscopy:
 
Industrial and Material Science Applications
Corrosion Inhibition
Nitro-substituted furans act as corrosion inhibitors in acidic environments. The phenyl rings and nitro group in 3,4-diphenyl-5-nitro-2-furoic acid may enhance adsorption on metal surfaces, forming protective films .
Polymer Modification
Incorporation into polymers via esterification or amidation could yield materials with UV-absorbing properties due to the nitro-aromatic chromophore .
Challenges and Future Directions
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Synthetic Optimization: Current routes suffer from moderate yields (50–70%). Catalytic methods (e.g., Pd-mediated C–H arylation) could improve efficiency.
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Toxicity Profiling: Nitroheterocycles often exhibit off-target effects; rigorous in vitro cytotoxicity assays are needed.
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Drug Resistance Mitigation: Combining with efflux pump inhibitors may counteract resistance mechanisms observed in nitro-drug therapies .
 
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